molecular formula C10H8BrF3O2 B12088030 2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid

2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B12088030
M. Wt: 297.07 g/mol
InChI Key: UHBQGGDEXQJZOC-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid is an organic compound that features a bromophenyl group and a trifluorobutanoic acid moiety

Preparation Methods

The synthesis of 2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . Another method involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the bromophenyl group onto a trifluorobutanoic acid precursor .

Chemical Reactions Analysis

2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluorobutanoic acid moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the bromophenyl and trifluorobutanoic acid groups, which confer distinct chemical and biological properties.

Biological Activity

2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid is an organic compound with the molecular formula C10H8BrF3O2. Its unique structural features, particularly the bromophenyl group and trifluorobutanoic acid moiety, suggest significant potential for biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

  • A bromophenyl group which enhances lipophilicity.
  • A trifluorobutanoic acid moiety that contributes to its reactivity and potential interactions with biological targets.

These features are crucial for its biological activity, particularly in terms of enzyme inhibition and receptor binding.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory processes, potentially offering therapeutic benefits in conditions like arthritis.
  • Analgesic Effects : Initial evaluations indicate possible pain-relieving properties, warranting further investigation into its use as an analgesic agent.

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Interaction studies have shown that it may inhibit specific enzymes linked to metabolic pathways associated with inflammation.
  • Receptor Binding : Molecular docking studies suggest favorable binding affinities to various receptors, which could lead to modulation of biological responses.

Research Findings and Case Studies

Several studies have investigated the biological implications of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that the compound can effectively inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. This inhibition is crucial for alleviating inflammation and pain.
  • Molecular Docking Analysis : Computational studies have indicated that the compound binds effectively to COX-1 and COX-2 enzymes. The binding affinities were quantified using scoring functions in docking software, revealing a promising pharmacological profile.
  • Comparative Studies : A comparison with structurally similar compounds (see Table 1) highlights the unique aspects of this compound regarding its reactivity and biological interactions.
Compound NameStructural FeaturesUnique Aspects
2-(4-Bromophenyl)-4,4,4-trifluorobutanoic acidSimilar trifluorobutanoic structureDifferent bromine position affects reactivity
3-(Trifluoromethyl)benzoic acidContains trifluoromethyl groupLacks bromine; focuses on fluorinated aromatic compounds
2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acidChlorine instead of bromineVariation in halogen impacts biological interactions

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that allow for efficient production in laboratory settings. Its applications extend beyond medicinal chemistry into fields such as materials science and agrochemicals due to its unique chemical properties.

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

2-(3-bromophenyl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H8BrF3O2/c11-7-3-1-2-6(4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16)

InChI Key

UHBQGGDEXQJZOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(F)(F)F)C(=O)O

Origin of Product

United States

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